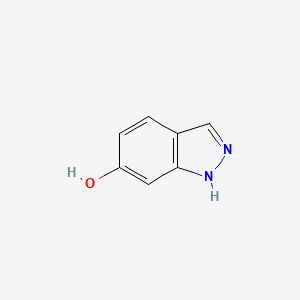
1H-吲唑-6-醇
概述
描述
1H-Indazol-6-ol, also known as 6-Hydroxyindazole, is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 g/mol .
Synthesis Analysis
The synthesis of 1H-Indazol-6-ol involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, which involves a hydrogen bond propelled mechanism . An electrochemical synthesis of 1H-indazoles has also been described .Molecular Structure Analysis
The molecular structure of 1H-Indazol-6-ol consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for 1H-Indazol-6-ol is InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7 (5)3-6/h1-4,10H, (H,8,9) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-Indazol-6-ol include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
1H-Indazol-6-ol has a molecular weight of 134.14 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 134.048012819 g/mol and its Monoisotopic Mass is also 134.048012819 g/mol. Its Topological Polar Surface Area is 48.9 Ų .科学研究应用
合成和化学性质
1H-吲唑,包括1H-吲唑-6-醇,在各种药物中起着重要作用。高效的合成方法,如DBU催化的氮杂Michael反应,已经被开发出来,用于制备具有良好底物耐受性和高产率的N1-取代的1H-吲唑,详细内容可参考杨等人(2016年)在他们关于这些化合物合成的研究中(Yang et al., 2016)。此外,从1H-吲唑-6-甲醛合成的新型分子发光探针L展示了吲唑在制备用于各种应用的分子探针中的化学多样性(Núñez等人,2012年)。
药物和生物应用
1H-吲唑,包括1H-吲唑-6-醇衍生物,由于其各种生物活性,在药物化学中得到广泛应用。例如,叶等人(2019年)展示了合成C3-取代的1H-吲唑,突出了它们在制药中的重要性(Ye et al., 2019)。同样,吲唑衍生物在抗癌研究中显示出有希望的结果,如黄等人(2022年)的工作所证明的,1H-吲唑-6-胺衍生物在癌细胞系中表现出显著的抗增殖活性(Hoang et al., 2022)。
杂环合成中的多样化化学
吲唑,包括1H-吲唑-6-醇,的多样化学在杂环合成中尤为显著。朱等人(2019年)探索了Davis-Beirut反应用于构建2H-吲唑,展示了这类化合物的合成实用性(Zhu et al., 2019)。此外,于等人(2013年)报道了Rh(III)/Cu(II)-共催化合成1H-吲唑,说明了涉及这些化合物的多样化学转化的潜力(Yu et al., 2013)。
材料科学应用
1H-吲唑也在材料科学中找到应用。例如,康等人(2014年)研究了5-羟基-1H-吲唑作为高压电极的有效成膜添加剂,展示了其在提高锂离子电池性能方面的潜力(Kang et al., 2014)。
未来方向
The future directions in the research of 1H-Indazol-6-ol involve the development of new synthetic approaches and the exploration of its diverse biological activities . The potency of the electrochemical strategy was demonstrated through the late-stage functionalization of various bioactive molecules, making this reaction attractive for the synthesis of 1H-indazole derivatives for pharmaceutical research and development .
作用机制
Target of Action
1H-Indazol-6-ol, also known as 6-Hydroxyindazole, is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
It’s known that indazole derivatives can interact with their targets and cause changes at the molecular level . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, which play crucial roles in signal transduction pathways .
Pharmacokinetics
A study on wistar han ico: wi (iops af/han) rats showed that 6-hydroxyindazole was administered orally at a dose of 300 mg/kg body weight .
Result of Action
For instance, some indazole derivatives have been found to exhibit anti-proliferative activity in human colorectal cancer cells .
Action Environment
It’s known that the action of indazole derivatives can be influenced by various factors, including ph and the presence of other compounds .
生化分析
Biochemical Properties
1H-Indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent agonist for the 5-hydroxytryptamine receptor, which is involved in neurotransmission . Additionally, 1H-Indazol-6-ol has shown inhibitory activity against certain kinases, which are enzymes that play a key role in cell signaling and regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
1H-Indazol-6-ol has been observed to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1H-Indazol-6-ol can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of 1H-Indazol-6-ol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1H-Indazol-6-ol has been found to inhibit the activity of certain kinases, which are critical for cell signaling and growth . This inhibition disrupts the signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s interaction with the 5-hydroxytryptamine receptor suggests its potential role in modulating neurotransmission and related physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazol-6-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to 1H-Indazol-6-ol has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1H-Indazol-6-ol vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as inhibition of tumor growth and modulation of neurotransmission . At higher doses, 1H-Indazol-6-ol may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
1H-Indazol-6-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with kinases and other enzymes suggests its role in modulating key metabolic pathways, leading to altered cellular metabolism and reduced cell proliferation .
Transport and Distribution
The transport and distribution of 1H-Indazol-6-ol within cells and tissues involve specific transporters and binding proteins. The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Additionally, its interaction with transporters and binding proteins influences its localization and accumulation within cells, affecting its overall efficacy and toxicity .
Subcellular Localization
1H-Indazol-6-ol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a key role in its subcellular localization, ensuring that 1H-Indazol-6-ol reaches its intended site of action . This precise localization is essential for its therapeutic efficacy and minimizing off-target effects .
属性
IUPAC Name |
1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYZVDBIVNOTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901318 | |
| Record name | NoName_418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23244-88-4 | |
| Record name | 1H-Indazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 1H-Indazol-6-ol derivatives in the treatment of proliferative diseases?
A: Research suggests that certain 1H-Indazol-6-ol derivatives act as inhibitors of HSP90. [, ] HSP90, or Heat Shock Protein 90, plays a crucial role in the folding, stability, and function of numerous proteins involved in cell growth and survival. By inhibiting HSP90, these compounds can disrupt the function of these client proteins, ultimately leading to the suppression of tumor cell growth and proliferation. []
Q2: How does the structure of 1H-Indazol-6-ol relate to its activity as a serotonin receptor agonist?
A: Studies have shown that the 1-(2-aminopropyl) substituent on the 1H-indazole core is crucial for the serotonin receptor agonist activity. [] Specifically, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol exhibits potent agonist activity at the 5-HT2 receptor. This compound demonstrates high selectivity for the 5-HT2 receptor subtype compared to other serotonin receptors. []
Q3: Beyond its use as a therapeutic agent, does 1H-Indazol-6-ol have any reported applications in organic synthesis?
A: While the provided research focuses on the biological activity of 1H-Indazol-6-ol and its derivatives, the methylation study demonstrates its use as a starting material for synthesizing other substituted indazoles. [] This highlights its potential utility in synthetic organic chemistry for preparing a variety of indazole-based compounds, which could have diverse applications.
Q4: What are the potential advantages of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol as a therapeutic agent for ocular hypertension?
A: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol shows promise as a potential treatment for ocular hypertension due to its potent and selective agonist activity at the 5-HT2 receptor. [] This selectivity contributes to its peripherally acting nature, minimizing central nervous system side effects. [] Moreover, it effectively reduces intraocular pressure in animal models, suggesting a potential therapeutic benefit for glaucoma. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

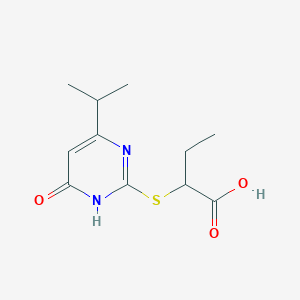
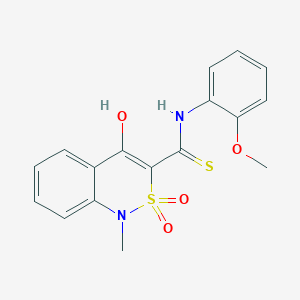
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

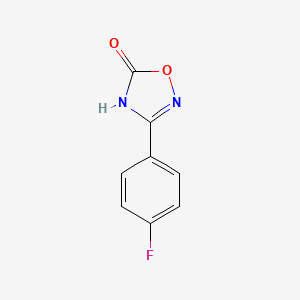
![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)



![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)


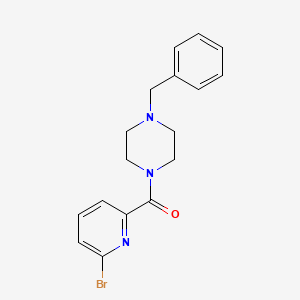
![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)